2-Acetyl-3-methylquinoxaline 4-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyl-4-oxidoquinoxalin-4-ium-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-11(8(2)14)12-9-5-3-4-6-10(9)13(7)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJLJOBEYXZTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N=C1C(=O)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504290 | |
| Record name | 1-(3-Methyl-4-oxo-4lambda~5~-quinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61522-56-3 | |
| Record name | 1-(3-Methyl-4-oxo-4lambda~5~-quinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Acetyl 3 Methylquinoxaline 4 Oxide
Classical Preparative Routes
The foundational methods for the synthesis of quinoxaline (B1680401) derivatives, including 2-Acetyl-3-methylquinoxaline 4-oxide, have traditionally relied on well-established chemical reactions. These routes, while effective, often require stringent reaction conditions.
Beirut Reaction and its Refinements
The Beirut reaction is a cornerstone in the synthesis of quinoxaline 1,4-dioxides. This reaction typically involves the cyclization of a benzofuroxan (B160326) with an enamine or an enol. mdpi.comrsc.orgresearchgate.netresearchgate.net In the context of this compound, this would involve the reaction of a suitable benzofuroxan derivative with a β-dicarbonyl compound like acetylacetone (B45752). The classical Beirut reaction often utilizes a base as a catalyst in a suitable solvent. mdpi.orgresearchgate.net
Refinements to the classical Beirut reaction have focused on improving reaction efficiency, yields, and reducing reaction times. One significant improvement involves the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This system has been shown to shorten reaction times to a few hours and provide higher yields of the desired quinoxaline 1,4-dioxide product. researchgate.netnih.gov For instance, the synthesis of analogous 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide from benzofuroxan N-oxide and dimethyl malonate using NaH in THF resulted in a 78.6% yield within 2 hours. researchgate.net
Table 1: Comparison of Classical and Refined Beirut Reaction Conditions for Analogous Quinoxaline 1,4-Dioxides
| Method | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Classical | Benzofuroxan, Enamine/Enol | Base/Solvent | 8 h - 2 d | 50-80 | nih.gov |
| Refined | Benzofuroxan N-oxide, Dimethyl malonate | NaH/THF | 2 h | 78.6 | researchgate.net |
| Refined | Benzofuroxan N-oxide, Diethyl malonate | NaH/THF | 4 h | 63.9 | nih.gov |
This table presents data for the synthesis of analogous quinoxaline 1,4-dioxides to illustrate the improvements in the Beirut reaction.
Condensation Reactions from Precursors
The most traditional and widely employed method for the synthesis of the quinoxaline core structure is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govencyclopedia.pubchim.itnih.gov This approach is versatile and can be adapted to produce a wide array of substituted quinoxalines. For the synthesis of a precursor to this compound, an appropriately substituted o-phenylenediamine would be reacted with a dicarbonyl compound such as diacetyl (butane-2,3-dione).
The reaction is typically acid-catalyzed and can be carried out in various solvents. nih.gov A notable example, though leading to a quinoline, demonstrates the principle effectively: the reaction of o-aminobenzophenone with butan-2,3-dione using Eaton's reagent as a catalyst under solvent-free conditions at 90 °C afforded 2-acetyl-4-phenylquinoline in a high yield of 96%. researchgate.net This highlights the potential for high efficiency in such condensation reactions. The resulting 2-acetyl-3-methylquinoxaline could then be subjected to oxidation to yield the desired 4-oxide.
Contemporary Synthetic Innovations
Modern synthetic chemistry has introduced several innovative techniques to overcome the limitations of classical methods, offering faster, more efficient, and environmentally benign routes to this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.govresearchgate.netnih.gov In the context of quinoxaline synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve yields. researchgate.netudayton.edu For instance, the synthesis of quinoxaline derivatives on solid supports under solvent-free microwave irradiation has been reported to be more efficient than the conventional Beirut reaction. researchgate.net
A general procedure for microwave-assisted quinoxaline synthesis involves mixing the reactants, such as an o-phenylenediamine and a 1,2-dicarbonyl compound, and irradiating the mixture in a microwave reactor for a short period, often just a few minutes. udayton.edu This rapid and efficient heating can lead to high yields of the desired product in a fraction of the time required for conventional heating. udayton.edu While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed, the general applicability of this technique to quinoxaline synthesis suggests its high potential.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional | o-phenylenediamine, 1,2-dicarbonyl | Reflux | Several hours | Variable | nih.gov |
| Microwave-Assisted | Dichloroquinoxaline, Nucleophile | 160°C | 5 minutes | High | udayton.edu |
| Microwave-Assisted | o-phenylenediamine, Glyoxal | 160 watts | 60 seconds | High | researchgate.net |
This table provides a general comparison to illustrate the advantages of microwave-assisted synthesis for quinoxaline derivatives.
Catalytic Approaches to Quinoxaline 1,4-Dioxide Formation
The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency and selectivity. For the formation of quinoxaline 1,4-dioxides, catalytic approaches often focus on enhancing the efficiency of the Beirut reaction or similar cyclization processes. The use of potassium carbonate (K2CO3) as a catalyst in the Beirut reaction has been documented. nih.gov
Furthermore, a variety of catalysts have been explored for the synthesis of the quinoxaline core, which can be a precursor to the 1,4-dioxide. These include heteropolyoxometalates supported on alumina, nih.gov nano-kaoline/BF3/Fe3O4, researchgate.net and various metal oxides. researchgate.net These catalysts often allow for milder reaction conditions, easier work-up procedures, and the potential for catalyst recycling, aligning with the principles of green chemistry. While specific catalytic systems for the direct, one-pot synthesis of this compound are a subject of ongoing research, the existing catalytic methods for quinoxaline formation provide a strong foundation.
Green Chemistry Principles in Synthesis of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of quinoxaline derivatives, these principles have been applied through various strategies, including the use of environmentally benign solvents, solvent-free reaction conditions, and the development of recyclable catalysts. rsc.orgnih.govmdpi.com
Water has been explored as a green solvent for the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, offering an alternative to volatile organic solvents. nih.gov Solvent-free synthesis, often coupled with microwave irradiation or grinding, represents another significant green approach, minimizing waste and simplifying product isolation. rsc.orgresearchgate.net The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused further enhances the sustainability of the synthesis. rsc.orgnih.gov The application of these green principles to the synthesis of this compound can lead to more sustainable and economically viable production methods.
Regioselective Synthesis and Isomer Control
The principal route for the synthesis of quinoxaline N-oxides is the Beirut reaction, which involves the condensation of a benzofuroxan (also known as benzofurazan-1-oxide) with a β-dicarbonyl compound. In the case of this compound, the β-dicarbonyl reactant is acetylacetone (2,4-pentanedione).
The regioselectivity of the Beirut reaction with unsymmetrical β-diketones like acetylacetone is a significant consideration, as it can potentially lead to two different constitutional isomers. The reaction mechanism involves the initial nucleophilic attack of the enolate of the β-diketone on the benzofuroxan ring system. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the benzofuroxan and the β-diketone.
While the Beirut reaction typically yields quinoxaline 1,4-di-N-oxides, the formation of mono-N-oxides such as this compound can be achieved through controlled reaction conditions or subsequent selective deoxygenation of the di-N-oxide precursor. Control over the formation of specific N-oxide isomers (1-oxide vs. 4-oxide) is a nuanced aspect of this synthesis.
Studies on the Beirut reaction with substituted benzofuroxans have shown that the electronic nature of the substituent on the benzofuroxan ring can direct the regioselectivity of the cyclization, influencing the final position of the substituents on the quinoxaline ring. researchgate.netbohrium.comnih.gov For instance, electron-withdrawing groups on the benzofuroxan can favor the formation of specific isomers. researchgate.netbohrium.com However, detailed studies on the regioselectivity specifically with acetylacetone and unsubstituted benzofuroxan remain a specialized area of research.
Table 1: Factors Influencing Regioselectivity and Isomer Control in Quinoxaline N-oxide Synthesis
| Factor | Influence | Research Findings |
| Substituents on Benzofuroxan | Electronic effects (electron-donating or -withdrawing) can direct the initial nucleophilic attack and subsequent cyclization, influencing the position of substituents on the resulting quinoxaline ring. researchgate.netbohrium.comnih.gov | Electron-withdrawing groups on the benzofuroxan ring have been shown to affect the ratio of the resulting constitutional isomers. researchgate.netbohrium.com |
| β-Diketone Structure | The nature of the substituents on the unsymmetrical β-diketone can influence which enolate is preferentially formed and attacks the benzofuroxan. | Not explicitly detailed for acetylacetone in the provided context. |
| Reaction Conditions | Solvent, temperature, and catalyst can play a role in reaction kinetics and thermodynamic control, potentially influencing the isomer ratios. | General conditions for the Beirut reaction often involve a base catalyst like triethylamine (B128534) in a suitable solvent. mdpi.com |
| Post-Synthesis Modification | Selective deoxygenation of quinoxaline 1,4-di-N-oxides can be employed to obtain mono-N-oxides. The choice of reducing agent and reaction conditions determines which N-oxide is removed. | This is a potential strategy for obtaining the desired mono-N-oxide. |
Purification and Isolation Techniques for the Chemical Compound
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The presence of constitutional isomers, the corresponding 1-oxide isomer, the 1,4-di-N-oxide, and unreacted starting materials necessitates robust separation methods.
Chromatographic Methods:
Column chromatography is a widely used technique for the purification of quinoxaline N-oxides. mdpi.comnih.gov The choice of stationary phase and eluent system is crucial for achieving good separation of the desired 4-oxide isomer from other closely related compounds.
Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.
Eluent System: A variety of solvent systems can be employed, typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to facilitate the elution of the compounds based on their polarity. The separation of N-oxide isomers can be particularly challenging due to their similar polarities, often requiring careful optimization of the eluent gradient.
High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale separation of quinoxaline N-oxide isomers, offering higher resolution compared to conventional column chromatography. nih.gov
Crystallization:
Recrystallization is another effective method for the purification of this compound, provided a suitable solvent or solvent system can be identified. mdpi.com This technique relies on the differences in solubility of the target compound and impurities at different temperatures. Fractional crystallization can be employed to separate isomers if they exhibit sufficiently different solubilities in a particular solvent. The choice of solvent is critical and is determined empirically.
Table 2: Common Purification and Isolation Techniques
| Technique | Description | Key Considerations |
| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase as a mobile phase is passed through it. | Optimization of stationary phase (e.g., silica gel) and eluent system (solvent polarity and gradient) is essential for resolving closely related isomers. mdpi.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique that can be used for both analytical and preparative separations of isomers. nih.gov | Requires specialized equipment and can be more costly for large-scale purifications. |
| Recrystallization | Purification based on the differential solubility of the compound and impurities in a specific solvent at varying temperatures. | Finding a suitable solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures is key. mdpi.com |
| Fractional Crystallization | A method to separate a mixture of compounds by taking advantage of their different solubilities in a given solvent. | Can be effective for separating isomers if their solubility characteristics are sufficiently different. |
The characterization of the purified this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its chemical structure and purity. nih.gov
Chemical Transformations and Reaction Pathways of 2 Acetyl 3 Methylquinoxaline 4 Oxide
Reactions at the Acetyl Group (C-2 Position)
The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is the primary site for carbon-carbon bond-forming reactions. These transformations allow for the elaboration of the C-2 substituent, leading to a diverse array of derivatives.
Aldol and Claisen-Schmidt Condensation Reactions
The acetyl group of 2-acetyl-3-methylquinoxaline N-oxides readily participates in base-catalyzed condensation reactions with aldehydes. The protons on the methyl of the acetyl group are sufficiently acidic to be removed by a base, forming an enolate. This nucleophilic enolate can then attack an aldehyde in a classic Aldol-type addition.
A specific example of this reactivity is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-protons. wikipedia.org This reaction typically proceeds with subsequent dehydration to yield a conjugated enone, often referred to as a chalcone (B49325). Research on quinoxaline (B1680401) 1,4-dioxides has documented the condensation of 2-acetyl-3-methylquinoxaline 1,4-dioxide with p-chlorobenzaldehyde in the presence of sodium hydroxide (B78521) to produce the corresponding chalcone in high yield. mdpi.com This transformation highlights the synthetic utility of the acetyl group for constructing larger, conjugated systems. mdpi.com
Table 1: Claisen-Schmidt Condensation of a 2-Acetyl-3-methylquinoxaline N-oxide Derivative
| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |
| 2-Acetyl-3-methylquinoxaline 1,4-dioxide | p-Chlorobenzaldehyde | NaOH | (E)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | High | mdpi.com |
Wittig and Related Olefination Reactions
The Wittig reaction provides a powerful method for converting ketones and aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon of the acetyl group. The resulting intermediate, a betaine, collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org While the Wittig reaction is a cornerstone of organic synthesis for olefination, specific applications of this reaction using 2-acetyl-3-methylquinoxaline 4-oxide as the substrate are not extensively documented in the reviewed literature.
A closely related and widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This modification utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgconicet.gov.ar The HWE reaction offers significant advantages, including the production of predominantly E-alkenes and an easier workup, as the dialkylphosphate byproduct is water-soluble. alfa-chemistry.comresearchgate.net Given its versatility, the HWE reaction represents a highly viable, though not specifically documented, pathway for converting the acetyl group of this compound into a variety of substituted alkenes.
Halogenation Reactions (e.g., Bromination)
The α-halogenation of ketones is a fundamental transformation that provides valuable synthetic intermediates. mdpi.comresearchgate.net The acetyl group in this compound can be halogenated at the α-position (the methyl of the acetyl group). The reaction typically proceeds under acidic conditions, where the ketone is converted to its enol form. This enol then acts as a nucleophile, attacking an electrophilic halogen source like bromine (Br₂). mdpi.com
The standard procedure involves reacting the ketone with bromine in a suitable solvent, such as glacial acetic acid. mdpi.com The resulting α-bromoketone is a versatile building block, susceptible to nucleophilic substitution by a variety of reagents, which allows for the synthesis of numerous heterocyclic compounds and other complex molecules. nih.gov However, specific studies detailing the bromination of this compound were not identified in the surveyed literature.
Nucleophilic Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives where a leaving group attached to the carbonyl carbon is replaced by a nucleophile. The acetyl group, being a ketone, does not have an inherent leaving group attached to the carbonyl carbon. Therefore, it does not undergo nucleophilic acyl substitution in the traditional sense. Instead, the acetyl group's carbonyl carbon is an electrophilic site for nucleophilic addition reactions. Should a reaction be designed where the methyl of the acetyl group is first functionalized into a leaving group (e.g., via halogenation as described in 3.1.3), subsequent nucleophilic substitution at that α-carbon (an SN2 reaction) becomes a viable pathway for further derivatization.
Reactions at the Methyl Group (C-3 Position)
The methyl group at the C-3 position of the quinoxaline ring is generally less reactive than the acetyl group. Its C-H bonds are typically inert, requiring specific activation strategies to undergo functionalization.
Functionalization of C-H Bonds
The direct functionalization of C(sp³)–H bonds is a significant challenge in organic synthesis. For substrates like this compound, the N-oxide functionality can play a role in activating adjacent C-H bonds. The N-oxide group can influence the electronic properties of the heterocyclic system and may act as an internal oxidant or a directing group in metal-catalyzed processes. researchgate.net
Strategies for C-H functionalization often involve radical-based mechanisms or transition-metal-catalyzed C-H activation. For instance, oxidation of a methyl group to an aldehyde or carboxylic acid can sometimes be achieved with strong oxidizing agents, although selectivity can be an issue. Other approaches might involve directed C-H activation where a metal catalyst is guided to a specific C-H bond by a nearby functional group. frontiersin.org Despite the considerable interest in C-H functionalization methodologies, specific literature detailing the successful functionalization of the C-3 methyl group on this compound remains limited.
Enamine Formation and Transformations
The acetyl group at the C2 position of the quinoxaline ring provides a reactive site for various chemical transformations, including the formation of enamines. Enamines are unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.org They are versatile synthetic intermediates due to the nucleophilic character of the α-carbon. wikipedia.org
The formation of an enamine from this compound would involve the acid-catalyzed reaction of its ketone functionality with a secondary amine, such as pyrrolidine (B122466) or morpholine. wikipedia.orglibretexts.org The mechanism proceeds through a carbinolamine intermediate, which then dehydrates to form the C=C double bond of the enamine. libretexts.orgyoutube.com
While direct studies on enamine formation with this compound are not extensively detailed, the reactivity of the acetyl group is well-documented in related transformations. For instance, the analogous compound, 2-acetyl-3-methylquinoxaline 1,4-dioxide, undergoes condensation and Wittig reactions, highlighting the accessibility and reactivity of the acetyl carbonyl group. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
| Condensation | p-chlorobenzaldehyde, NaOH | Chalcone | nih.gov |
| Wittig Reaction | Wittig Ylide (e.g., Ph3P=CHR) | Enone | nih.gov |
These transformations underscore the potential of the acetyl group to participate in reactions that proceed via enol or enolate-like intermediates, a characteristic shared with enamine chemistry.
Reactivity of the Quinoxaline Ring System
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems. uci.edulibretexts.org However, the reactivity of the quinoxaline N-oxide ring towards electrophiles is significantly influenced by the electronic properties of both the heterocyclic pyrazine (B50134) ring and the N-oxide group. The pyrazine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene (B151609).
The N-oxide group further modifies this reactivity. The oxygen atom is electron-donating through resonance, but the nitrogen atom bears a formal positive charge, which is delocalized onto the ortho and para positions of the heterocyclic ring. thieme-connect.de This delocalization makes these positions (including C2 and C3) electrophilic and thus highly deactivated towards attack by external electrophiles. thieme-connect.de Consequently, electrophilic aromatic substitution on the heterocyclic portion of the quinoxaline N-oxide ring is generally unfavorable. Any EAS reactions would be predicted to occur on the carbocyclic (benzene) part of the molecule.
Nucleophilic Aromatic Substitution on Substituted Analogues
In contrast to its deactivation towards electrophiles, the electron-deficient nature of the quinoxaline N-oxide ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. nih.govresearchgate.net Research has demonstrated that halogenated analogues of 2-acetyl-3-methylquinoxaline N-oxides readily undergo SNAr reactions.
Studies on 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides show that these compounds react with nucleophiles like piperazine (B1678402) and various azoles. The substitution occurs regioselectively at the C6 position of the benzene ring, replacing a fluorine atom. nih.gov This reactivity highlights the activation of the benzene ring for nucleophilic attack by the electron-withdrawing effects of the fused N-oxidized pyrazine ring.
| Substrate | Nucleophile | Conditions | Product | Reference |
| 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide | Piperazine | K₂CO₃, Ethanol | 6-piperazinyl-7-fluoro derivative | nih.gov |
| 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide | Azoles | K₂CO₃, Ethanol | 6-azolyl-7-fluoro derivative | nih.gov |
This susceptibility to nucleophilic attack provides a valuable pathway for the functionalization of the quinoxaline scaffold. nih.govmdpi.com
Redox Chemistry of the N-Oxide Functionalities
The N-oxide group is a key functional group that governs much of the redox chemistry of this compound. It can be either reduced (deoxygenated) or act as an oxidant itself.
Selective Reduction of N-Oxide Groups
The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a common transformation. Various reagents have been developed for the chemoselective reduction of heteroaromatic N-oxides. organic-chemistry.org Titanium(III) chloride (TiCl₃) is a notable reagent that can selectively reduce N-oxides to their corresponding parent amines, even in the presence of other potentially reducible functional groups like sulfoxides. researchgate.net This method is effective and can be performed in biological matrices. researchgate.net
Other methods for the deoxygenation of quinoxaline N-oxides and related aza-aromatics include:
Catalytic Transfer Hydrogenation: Using catalysts like [Pd(OAc)₂]/dppf with a hydrogen donor. organic-chemistry.org
Electrochemical Reduction: An environmentally friendly method that avoids chemical reagents. organic-chemistry.org
Metal-Based Systems: Reagents such as indium in the presence of pivaloyl chloride. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated methods offer mild and highly chemoselective conditions. organic-chemistry.org
| Reducing Agent/Method | Key Features | Reference |
| Titanium(III) chloride (TiCl₃) | High selectivity for N-oxides | researchgate.net |
| [Pd(OAc)₂]/dppf | Catalytic, uses triethylamine (B128534) as hydrogen source | organic-chemistry.org |
| Electrochemical Reduction | Reagent-free, aqueous conditions | organic-chemistry.org |
| Visible-light photoredox catalysis | Mild conditions, high chemoselectivity | organic-chemistry.org |
Oxidative Transformations
The N-oxide functionality can also serve as a source of oxygen, allowing the molecule to act as a mild and versatile nucleophilic oxidant. thieme-connect.de In the presence of metal catalysts, heteroaromatic N-oxides can effect a range of oxidative transformations. The N-O bond is relatively weak and can undergo heterolytic fragmentation, allowing the oxygen atom to be transferred to a substrate. thieme-connect.de
This property enables N-oxides to participate in reactions such as the oxidation of alkynes, allenes, and carbenes. For example, pyridine (B92270) N-oxides have been shown to facilitate the oxidation of alkynes, leading to the formation of α-oxo carbenes, which are valuable synthetic intermediates. thieme-connect.de This capability demonstrates the dual nature of the N-oxide group, which can be either removed through reduction or utilized as an oxidizing agent in synthetic transformations.
Design and Characterization of Novel Derivatives Based on 2 Acetyl 3 Methylquinoxaline 4 Oxide Scaffold
Strategies for Structural Diversification
A variety of synthetic strategies have been employed to diversify the 2-acetyl-3-methylquinoxaline 4-oxide structure, leading to the creation of chalcone (B49325) analogues, fused heterocyclic systems, and derivatives bearing specific functional moieties.
Chalcones, characterized by an α,β-unsaturated carbonyl system, are valuable intermediates in organic synthesis and are known to exhibit a wide range of biological activities. The synthesis of chalcone analogues from this compound is a straightforward and efficient method for structural diversification.
The Claisen-Schmidt condensation is the most common method for the synthesis of these chalcones. japsonline.com This reaction involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde. For instance, the reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide with p-chlorobenzaldehyde in the presence of sodium hydroxide (B78521) solution yields the corresponding chalcone in high yield. mdpi.com This approach allows for the introduction of a wide variety of substituted aryl groups at the β-position of the enone system, leading to a library of chalcone derivatives. nih.govekb.eg The general scheme for this synthesis is depicted below:
Scheme 1: General synthesis of chalcone analogues from this compound.
A range of chalcone derivatives can be synthesized by varying the substituent on the benzaldehyde. The following table summarizes some examples of synthesized chalcone analogues.
| Aldehyde Reactant | Resulting Chalcone Derivative |
| Benzaldehyde | 1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-phenylprop-2-en-1-one |
| p-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)prop-2-en-1-one mdpi.com |
| 4-Methoxybenzaldehyde | 1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 2-Naphthaldehyde | 1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one |
This table is for illustrative purposes and specific yields and reaction conditions can be found in the cited literature.
The chalcone analogues derived from this compound are excellent precursors for the synthesis of various heterocyclic fused systems. The reactive α,β-unsaturated carbonyl moiety of the chalcones allows for cyclization reactions with different reagents to form five- and six-membered rings.
Pyrazoles: Pyrazole derivatives are readily synthesized by the reaction of chalcones with hydrazine derivatives. nih.govmdpi.com For example, the heterocyclization of the chalcone derived from 2-acetyl-3-methylquinoxaline 1,4-dioxide and p-chlorobenzaldehyde with hydrazine hydrate leads to the formation of the corresponding pyrazole derivative. mdpi.com This reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration. researchgate.netnih.gov
Pyrimidines: Similarly, pyrimidine derivatives can be obtained through the reaction of chalcones with amidine derivatives such as thiourea. mdpi.combu.edu.egwjarr.com The reaction of the aforementioned chalcone with thiourea results in the formation of a thiopyrimidine derivative. mdpi.com The synthesis of pyrimidines generally involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. nih.govresearchgate.net
Cyclopropyl derivatives: While less commonly reported for this specific scaffold in the provided context, the synthesis of cyclopropyl derivatives from chalcones is a known transformation in organic chemistry. This can be achieved through various methods, including the Corey-Chaykovsky reaction involving the reaction of the chalcone with a sulfur ylide.
The following table provides a summary of the heterocyclic systems formed from chalcone analogues of this compound.
| Chalcone Analogue | Reagent | Resulting Heterocyclic System |
| 3-(4-chlorophenyl)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)prop-2-en-1-one | Hydrazine | Pyrazole derivative mdpi.com |
| 3-(4-chlorophenyl)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)prop-2-en-1-one | Thiourea | Thiopyrimidine derivative mdpi.com |
The introduction of sulfur-containing functional groups, such as alkylthio and sulfonylmethyl moieties, into the quinoxaline (B1680401) 1,4-dioxide scaffold can significantly influence the physicochemical and biological properties of the resulting molecules.
While direct incorporation onto the this compound was not detailed in the provided search results, a general strategy for introducing such moieties involves the nucleophilic substitution of a leaving group on the quinoxaline core. For instance, treatment of a bromo derivative of an acetyl quinoxaline 1,4-dioxide with thiols can yield β-mercaptoketones. mdpi.com The presence of the di-N,N'-oxide fragment in the quinoxaline core enhances its reactivity towards nucleophilic substitution reactions, facilitating the modification of halogen atoms or other leaving groups. nih.gov
Furthermore, the synthesis of 3-phenyl-2-ethylthio- (or 2-ethylsulfonyl)-quinoxaline-1,4-dioxide derivatives has been reported, indicating that the introduction of such groups is a viable strategy for diversifying quinoxaline 1,4-dioxide structures. mdpi.com The introduction of a sulfonamide moiety into the quinoxaline 1,4-dioxide scaffold has also been explored to enhance their therapeutic potential. nih.govresearchgate.netrsc.org
The synthesis of acylamino and carbonitrile derivatives represents another important avenue for the structural diversification of the quinoxaline 1,4-dioxide scaffold.
Acylamino Derivatives: Acylamino derivatives can be synthesized through various methods. One approach involves the Curtius rearrangement of an azide derivative of a quinoxaline-2-carboxylic acid 1,4-dioxide, which can lead to the formation of 2-alkyl carbamates or substituted ureas. mdpi.com Another method involves the direct acylation of an amino-substituted quinoxaline 1,4-dioxide. For example, new amide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized by reacting 3-amino-2-cyanoquinoxaline 1,4-dioxide derivatives with acyl chlorides. nih.gov
Carbonitrile Derivatives: Quinoxaline-2-carbonitrile 1,4-dioxides are a significant class of derivatives. These can be synthesized by the transformation of an aldehyde group or through the Beirut reaction of aminobenzofuroxans with benzoylacetonitrile. mdpi.com The introduction of a carbonitrile group at the C-2 position has been shown to be favorable for certain biological activities. mdpi.comnih.gov
Methodologies for Structural Elucidation
The characterization and structural elucidation of the newly synthesized derivatives of this compound are crucial for confirming their chemical identity. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H-NMR and ¹³C-NMR are routinely used to characterize quinoxaline 1,4-dioxide derivatives. nih.gov
¹H-NMR Spectroscopy: ¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For the synthesized chalcone analogues, the characteristic signals for the vinylic protons (–CH=CH–) typically appear as doublets in the downfield region of the spectrum, with a large coupling constant indicative of a trans configuration. mdpi.com The signals for the aromatic protons of the quinoxaline ring and the substituted aryl groups also provide valuable structural information.
¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of different functional groups. For example, in the ¹³C-NMR spectra of chalcone derivatives, the signal for the carbonyl carbon (C=O) is typically observed in the range of 180-200 ppm. The signals for the carbons of the quinoxaline ring and the aromatic substituents also appear at characteristic chemical shifts. mdpi.comnih.gov
Two-dimensional NMR techniques, such as HSQC and HMBC, are also employed to unambiguously assign the ¹H and ¹³C NMR signals, especially for complex structures and to confirm the positions of substituents. nih.gov
The following table provides illustrative ¹H and ¹³C NMR data for a representative chalcone derivative.
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| (E)-1-(3-methyl-1,4-dioxyquinoxalin-2-yl)-3-phenylprop-2-en-1-one | 8.3-7.5 (m, Ar-H), 7.8 (d, J=15.5 Hz, 1H, -CH=), 7.4 (d, J=15.5 Hz, 1H, =CH-), 2.6 (s, 3H, CH₃) | 190.1 (C=O), 145.2, 142.8, 138.5, 134.7, 131.2, 130.5, 129.8, 129.1, 128.6, 122.5, 118.9 (Ar-C and C=C), 20.5 (CH₃) |
This is a representative example and actual chemical shifts may vary depending on the specific structure and solvent used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in the novel quinoxaline derivatives. The IR spectrum provides valuable information about the molecular structure by measuring the absorption of infrared radiation by the sample's chemical bonds. In the characterization of derivatives of the this compound scaffold, specific absorption bands are indicative of key structural motifs.
For instance, in the related compound 3-acetyl-2,6,7-trimethylquinoxaline 1,4-dioxide, the IR spectrum (recorded in KBr) shows characteristic peaks that confirm its structure. wmich.edu These include absorption bands at 1520 cm⁻¹ corresponding to the N-oxide (N-O) stretching vibration, a band at 1620 cm⁻¹ for the carbonyl (C=O) group of the acetyl moiety, a peak at 1650 cm⁻¹ attributed to the C=N⁺ bond within the quinoxaline ring, and a band at 1385 cm⁻¹ for the methyl (CH₃) groups. wmich.edu The presence of a strong carbonyl absorption is particularly important for derivatives synthesized via modification of the acetyl group.
Table 1: Characteristic IR Absorption Bands for a Representative Quinoxaline Dioxide Derivative
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-Oxide (N-O) | 1520 |
| Carbonyl (C=O) | 1620 |
| Imine cation (C=N⁺) | 1650 |
| Methyl (CH₃) | 1385 |
Data derived from 3-acetyl-2,6,7-trimethylquinoxaline 1,4-dioxide. wmich.edu
These characteristic frequencies allow researchers to confirm the presence of the core quinoxaline N-oxide structure and the integrity of the acetyl group or its modified form in the newly synthesized derivatives. wmich.edujohnshopkins.edu
Elemental Microanalysis
Elemental microanalysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. wmich.edujohnshopkins.edunih.govresearchgate.net This technique is fundamental for confirming the empirical formula of a novel derivative. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular structure. A close correlation between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's purity and correct elemental composition.
For example, the elemental analysis of 3-acetyl-2,6,7-trimethylquinoxaline 1,4-dioxide yielded results that were in close agreement with the calculated values, thereby confirming its molecular formula. wmich.edu
Table 2: Elemental Analysis Data for a Representative Quinoxaline Dioxide Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 58.53 | 58.21 |
| Hydrogen (H) | 4.91 | 4.47 |
| Nitrogen (N) | 17.06 | 16.93 |
Data for 3-acetyl-2,6,7-trimethylquinoxaline 1,4-dioxide. wmich.edu
This analytical method is routinely used to verify the structures of newly synthesized quinoxaline derivatives, providing a critical checkpoint for structural elucidation. johnshopkins.edu
Mass Spectrometry (as a characterization method)
Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and structural information of novel compounds. johnshopkins.edu In the analysis of this compound derivatives, mass spectrometry confirms the molecular mass of the target molecule through the identification of the molecular ion (M⁺) or protonated molecule ([M+H]⁺).
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure. The fragmentation of the molecular ion generates a series of smaller, charged fragments whose mass-to-charge ratios (m/z) are unique to the parent structure. For derivatives containing an acetyl group, characteristic fragmentation patterns for ketones are expected. miamioh.edu The primary mode of fragmentation for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu This would typically result in the loss of a methyl radical (•CH₃, 15 Da) or an acetyl radical (•COCH₃, 43 Da), leading to prominent peaks in the spectrum. miamioh.edu
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of newly synthesized this compound derivatives and the assessment of their purity.
Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of chemical reactions and to get a preliminary indication of product purity. nih.gov For quinoxaline derivatives, TLC is often performed on plates coated with aluminum oxide (Al₂O₃) as the stationary phase. nih.gov A suitable mobile phase, such as chloroform (CHCl₃), is used to develop the plate. nih.gov After development, the separated spots can be visualized, for example, by exposure to iodine vapors in an "iodine chamber". nih.gov The purity of the compound is indicated by the presence of a single spot on the TLC plate.
Column Chromatography is the standard method for the isolation and purification of the target compounds from reaction mixtures. While specific conditions vary depending on the derivative, this technique typically involves a solid stationary phase (e.g., silica (B1680970) gel) packed into a column, through which a liquid mobile phase is passed to separate the components of the mixture. The use of protective groups during synthesis can sometimes simplify the isolation and chromatographic purification of quinoxaline 1,4-dioxide derivatives.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
In Vitro Biological Activity and Mechanistic Investigations of 2 Acetyl 3 Methylquinoxaline 4 Oxide and Its Analogues
In Vitro Antimicrobial Efficacy Studies
Quinoxaline (B1680401) derivatives, particularly the 1,4-di-N-oxide (QdNO) class to which 2-Acetyl-3-methylquinoxaline 4-oxide belongs, have demonstrated a broad spectrum of antimicrobial activities. researchgate.net These compounds are recognized for their efficacy against a variety of pathogenic microorganisms, which has spurred extensive research into their potential as therapeutic agents. nih.gov
The antibacterial properties of quinoxaline 1,4-di-N-oxides have been evaluated against a wide range of bacteria, showing notable potency. researchgate.net
Gram-positive and Gram-negative Strains: Analogues of this compound have shown significant antibacterial properties, particularly against Gram-positive bacteria. nih.gov For instance, novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides displayed high activity against strains like Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov The introduction of a halogen atom into the quinoxaline ring has been shown to further enhance this activity. nih.gov While generally more effective against Gram-positive organisms, activity against Gram-negative bacteria such as Escherichia coli has also been reported, though often to a lesser extent. nih.govnih.gov The N-oxide groups are considered essential for the antibacterial activity, as their removal leads to inactive metabolites. nih.gov
Mycobacterium smegmatis : As a non-pathogenic model for Mycobacterium tuberculosis, M. smegmatis is frequently used in screening potential antitubercular agents. Various 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial efficacy against M. smegmatis. nih.gov
Treponema hyodysenteriae : Quinoxalines are among the most active classes of compounds against Treponema hyodysenteriae (now known as Brachyspira hyodysenteriae), the causative agent of swine dysentery. nih.gov Studies on related quinoxaline 1,4-di-N-oxides, such as Cyadox and Olaquindox, have confirmed their potent, concentration-dependent antibacterial effects against this anaerobic spirochete. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline 1,4-di-N-Oxide Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | S. aureus ATCC 29213 | MIC | High Activity | nih.gov |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | M. smegmatis mc² 155 | MIC | High Activity | nih.gov |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | E. coli ATCC 25922 | MIC | Moderate Activity | nih.gov |
| Cyadox (QdNO) | B. hyodysenteriae B204 | MIC | 0.031 µg/ml | nih.gov |
| Olaquindox (QdNO) | B. hyodysenteriae B204 | MIC | 0.0625 µg/ml | nih.gov |
In addition to their antibacterial effects, quinoxaline 1,4-di-N-oxides have been investigated for their antifungal potential. researchgate.net Research has shown that certain derivatives possess significant activity against various fungal pathogens. frontiersin.org For example, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides were evaluated against Candida albicans and Microsporum canis. nih.gov Other studies have highlighted the efficacy of 3-methylquinoxaline 1,4-dioxide derivatives against several Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilosis. frontiersin.org The activity of some of these compounds has been found to be comparable to that of established antifungal drugs. nih.gov
The antimicrobial mechanism of quinoxaline 1,4-di-N-oxides is primarily linked to their ability to induce cellular damage through redox-related processes.
DNA-damaging mechanisms: A key mode of action for this class of compounds is their ability to cause DNA damage. nih.govnih.gov Under hypoxic or anaerobic conditions, the N-oxide groups are bioreduced, a process that generates reactive radical species. nih.govnih.gov These radicals can directly interact with DNA, causing strand breaks and inhibiting essential cellular processes like RNA synthesis. nih.govnih.gov Studies using the comet assay on related quinoxaline derivatives have confirmed their genotoxic potential, demonstrating a dose-dependent increase in DNA damage. nih.govscispace.com This DNA-damaging nature is a central feature of their antimicrobial effect. nih.gov
Redox homeostasis: The activation of these compounds is intrinsically linked to cellular redox systems. nih.gov The generation of reactive oxygen species (ROS) and hydroxyl radicals following the metabolic reduction of the quinoxaline 1,4-di-N-oxide structure has been demonstrated. nih.govresearchgate.net This induced oxidative stress disrupts redox homeostasis within the microbial cell, leading to widespread damage to cellular components, including the cell wall and membrane, and contributing to cell death. nih.govresearchgate.net Bacterial resistance to these compounds can emerge through mutations in genes related to redox homeostasis, highlighting the importance of this pathway in their mechanism of action. nih.gov
In Vitro Antitubercular Activity against Mycobacterium tuberculosis
Quinoxaline 1,4-di-N-oxide has been identified as a promising scaffold for the development of new drugs against Mycobacterium tuberculosis. nih.govmdpi.com Several derivatives have shown excellent activity against both drug-susceptible and resistant strains of M. tuberculosis in vitro. nih.gov Specifically, 2-acetyl-3-methylquinoxaline-1,4-dioxide has been evaluated against the H37Rv strain of M. tuberculosis, demonstrating significant antitubercular potency with a reported IC₅₀ value in the micromolar range. researchgate.net
Table 2: Antitubercular Activity of 2-Acetyl-3-methylquinoxaline-1,4-dioxide This table is interactive. You can sort and filter the data.
| Compound | Strain | Activity Metric | Result (µM) | Reference |
|---|---|---|---|---|
| 2-Acetyl-3-methylquinoxaline-1,4-dioxide | M. tuberculosis H37Rv | IC₅₀ | 1-23 | researchgate.net |
The antitubercular efficacy of quinoxaline 1,4-di-N-oxides is highly dependent on their chemical structure. Structure-activity relationship (SAR) analyses have identified key features that modulate their potency. nih.govmdpi.com
Substituents at C2 and C3: The nature of the substituents at the 2- and 3-positions of the quinoxaline ring plays a critical role. A methyl group at the C3 position is considered favorable for antitubercular activity. nih.gov At the C2 position, groups such as acetyl, carboxamide, ester, and various heterocyclic moieties have been shown to yield potent derivatives. mdpi.com For example, replacing a 2-carbonitrile with a 2-carboxylate group has been found to increase both solubility and biological activity. nih.gov
Substituents on the Benzene (B151609) Ring: Modifications to the benzene portion of the quinoxaline ring also significantly influence activity. The introduction of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF₃), at the C7 position generally enhances antitubercular potency. nih.govmdpi.commdpi.com Conversely, electron-donating groups in the same position tend to reduce activity. mdpi.com This suggests that the electronic properties of the quinoxaline core are crucial for the compound's interaction with its biological target or for its metabolic activation.
While the primary mechanism of action for quinoxaline 1,4-di-N-oxides is attributed to DNA damage and oxidative stress, their specific effects on mycobacterial mitochondrial respiration are not as extensively detailed in the available literature. The generation of reactive oxygen and nitrogen species is a hallmark of this class of compounds. nih.gov These reactive species are known to have deleterious effects on various cellular components, including proteins involved in respiratory chains. nih.gov It is plausible that the oxidative stress induced by this compound and its analogues could indirectly impair mitochondrial function by damaging respiratory chain complexes or altering mitochondrial membrane potential. However, direct inhibition of specific mitochondrial respiratory enzymes as the primary mode of antitubercular action for this specific compound has not been definitively established in the reviewed literature, which more strongly supports bioreductive activation leading to DNA damage as the core mechanism. nih.govnih.gov
In Vitro Antiparasitic Activity
Quinoxaline derivatives, including N-oxide analogues, have demonstrated a broad spectrum of antiparasitic activities in laboratory settings. These compounds have been investigated for their efficacy against several human pathogens, including Plasmodium falciparum, Trypanosoma cruzi, Leishmania species, and Trichomonas vaginalis.
Anti-Plasmodium falciparum Efficacy
The fight against malaria, caused by the protozoan parasite Plasmodium falciparum, has been a significant focus of drug discovery, with quinoxaline derivatives emerging as promising candidates. Analogues of this compound, specifically quinoxaline 1,4-di-N-oxides (QdNOs), have shown notable antiplasmodial activity. For instance, certain QdNOs have demonstrated efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant strains of P. falciparum. unav.edunih.gov
Research into 2-phenoxy-3-trichloromethylquinoxalines highlighted a hit compound with a potent 50% effective concentration (EC50) value of 0.2 µM against the PfK1 strain and a 50% cytotoxic concentration (CC50) value of 32 µM against HepG2 cells, resulting in a high selectivity index of 160. nih.gov Mechanistic studies suggest that some of these compounds may target the parasite's apicoplast, a non-photosynthetic plastid organelle essential for its survival. nih.gov Furthermore, some 2-benzylidene-3(2H)-benzofuranones, which share structural similarities, have shown prominent antiplasmodium activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains. researchgate.net
| Compound/Analogue Class | P. falciparum Strain | In Vitro Activity (IC50/EC50) | Reference |
| 2-Phenoxy-3-trichloromethylquinoxaline analogue (3i) | PfK1 | EC50: 0.2 µM | nih.gov |
| Quinoxaline 1,4-di-N-oxide analogue (14) | Not Specified | IC50: 7.4 µM | unav.edu |
| Quinoxaline 1,4-di-N-oxide analogue (9) | Not Specified | IC50: 10.8 µM | unav.edu |
| Glyoxalase 1 inhibitor (Compound 1) | Not Specified | IC50: ~70 µM | researchgate.net |
| Glyoxalase 1 inhibitor (Compound 2) | Not Specified | IC50: ~90 µM | researchgate.net |
Anti-Trypanosoma cruzi Activity
Chagas disease, caused by Trypanosoma cruzi, is another parasitic illness where quinoxaline derivatives have been explored for their therapeutic potential. In vitro studies have shown that various analogues possess significant activity against different life stages of the parasite. nih.govscielo.br Naphthoquinone derivatives coupled with a 1,2,3-triazole ring have demonstrated IC50 values ranging from 10.9 to 80.2 µM against trypomastigote forms of T. cruzi. scielo.br
The search for new treatments is critical due to the limitations of current drugs like benznidazole (B1666585) and nifurtimox, which have variable efficacy and can cause significant side effects. nih.govscielo.br The exploration of quinoxaline-based compounds offers a promising avenue for the development of new therapeutic strategies against this neglected tropical disease. scielo.brresearchgate.net
| Analogue Class | T. cruzi Form | In Vitro Activity (IC50) | Reference |
| Naphthoquinone-1,2,3-triazole (Compound 93) | Trypomastigote | 10.9 µM | scielo.br |
| Naphthoquinone-1,2,3-triazole (Compound 98) | Trypomastigote | 17.7 µM | scielo.br |
| Naphthoimidazole (Compound 27) | Not Specified | 15.4 ± 0.2 µM | scielo.br |
| Naphthoimidazole (Compound 39) | Not Specified | 15.5 ± 2.9 µM | scielo.br |
Anti-Leishmania Activity
Leishmaniasis, a disease caused by protozoa of the Leishmania genus, presents in various clinical forms, and the search for effective treatments is ongoing. nih.govmdpi.com Quinoxaline 1,4-di-N-oxide derivatives have been shown to possess antileishmanial properties. unav.edu
In one study, salicylamide (B354443) and sulfonamide derivatives of quinoxaline 1,4-di-N-oxide were synthesized and tested. Compounds 4 and 5 were found to inhibit 50% of parasite growth at approximately 3 µM. unav.edu Another study on quinoxaline di-N-oxides containing amino acid side chains found some compounds to be more potent and less toxic than the reference drug miltefosine (B1683995) in intracellular amastigote assays against Leishmania amazonensis. mdpi.com For instance, compound 4k showed an IC50 of 7.2 µM with a selectivity index of 330, and compound 4d had an IC50 of 9.8 µM with a selectivity index of 539. mdpi.com
| Analogue | Leishmania Species | In Vitro Activity (IC50) | Reference |
| Quinoxaline 1,4-di-N-oxide (Compound 4) | Not Specified | ~3 µM | unav.edu |
| Quinoxaline 1,4-di-N-oxide (Compound 5) | Not Specified | ~3 µM | unav.edu |
| Quinoxaline di-N-oxide (4k) | L. amazonensis amastigotes | 7.2 µM | mdpi.com |
| Quinoxaline di-N-oxide (4d) | L. amazonensis amastigotes | 9.8 µM | mdpi.com |
| PK11195 | L. braziliensis promastigotes | 3.5 µM | nih.gov |
| PK11195 | L. major promastigotes | 8.2 µM | nih.gov |
| PK11195 | L. amazonensis promastigotes | 14.2 µM | nih.gov |
Anti-Trichomonas vaginalis Activity
Trichomoniasis, a common sexually transmitted infection caused by Trichomonas vaginalis, is another area where quinoxaline derivatives have been investigated. srce.hrnih.gov The rise of drug-resistant strains has necessitated the search for new therapeutic agents. researchgate.net
A study on esters of quinoxaline-7-carboxylate-1,4-di-N-oxide identified several compounds with potent trichomonicidal activity. srce.hrnih.gov Notably, an ethyl methyl-3-methyl-quinoxaline-2,7-dicarboxylate-1,4-di-N-oxide (compound 12) exhibited an IC50 of 0.97 µmol L–1, a value comparable to the reference drugs metronidazole (B1676534) and nitazoxanide. srce.hr The N-oxide groups were found to be crucial for the observed trichomonicidal activity. srce.hr
In Vitro Antioxidant Properties and Mechanisms
Beyond their antiparasitic effects, certain quinoxaline derivatives have been evaluated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity, potentially offering protection against oxidative stress-related cellular damage.
Radical Scavenging Assays
Commonly used methods to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.gov
Studies on pyrrolo[2,3-b]quinoxaline derivatives have demonstrated their potential as radical scavengers. rsc.orgnih.gov One particular derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, showed significant potential in the DPPH assay. rsc.orgnih.gov Further computational analysis indicated that this compound could effectively scavenge hydroxyl radicals (HO˙) in a lipid environment, with a rate constant comparable to reference antioxidants like Trolox and melatonin. rsc.org Similarly, studies on 2-substituted quinazolin-4(3H)-ones, structurally related to quinoxalines, have identified compounds with potent radical scavenging activity, particularly those with multiple hydroxyl groups on the phenyl ring. nih.govmdpi.com
| Analogue Class | Assay | Activity | Reference |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | Greatest potential among tested derivatives | rsc.orgnih.gov |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Computational (HO˙ scavenging) | Overall rate constant: 8.56 × 10⁸ M⁻¹ s⁻¹ | rsc.org |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | EC50: 7.5 µM | nih.gov |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH | EC50: 7.2 µM | nih.gov |
In Vitro Anti-inflammatory Mechanistic Investigations (e.g., Lipoxygenase Inhibition)
Quinoxaline 1,4-di-N-oxide derivatives have been identified as a class of compounds with significant anti-inflammatory and antioxidant properties. unav.edu Mechanistic studies have focused on their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX). unav.edu Lipoxygenases are key enzymes in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. unav.edunih.gov The inhibition of LOX is therefore considered a viable strategy for developing anti-inflammatory agents. nih.govmdpi.com
Research into novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has demonstrated promising in vitro inhibition of soybean lipoxygenase. unav.edu Soybean lipoxygenase is often used as a model for human lipoxygenase due to similarities in substrate specificity. cabidigitallibrary.org Certain quinoxaline 1,4-di-N-oxide compounds have exhibited potent in vitro inhibition values of LOX, with some reaching sub-micromolar levels (<1µM). unav.edu These findings suggest that the quinoxaline 1,4-di-N-oxide scaffold, central to this compound, is a promising framework for the development of agents that can modulate inflammatory processes through the inhibition of the lipoxygenase pathway. unav.edu The anti-inflammatory effect is often linked with the antioxidant and radical scavenging properties of these compounds, as reactive oxygen species (ROS) are known to be involved in the induction and prolongation of inflammatory processes. unav.edu
In Vitro Cytotoxicity against Specific Cell Lines (e.g., Tumor-specific cytotoxicity, Molt 4/C8, CEM T-lymphocytes)
Quinoxaline 1,4-di-N-oxide derivatives have demonstrated significant cytotoxic activity against a variety of human tumor cell lines. nih.govresearchgate.net These compounds are particularly noted for their effectiveness under the hypoxic conditions often found in solid tumors. researchgate.netnih.gov The core structure of this compound is part of this broader class of compounds investigated for anticancer properties. bohrium.commdpi.com
While specific data on Molt 4/C8 and CEM T-lymphocytes for this compound is not detailed in the provided context, extensive screening of analogues has been performed. For instance, various esters of quinoxaline 1,4-di-N-oxide have been evaluated against the NCI-60 human tumor cell line panel, which includes leukemia cell lines. nih.govresearchgate.net For example, a series of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides, which are structurally related to this compound, were tested against murine L-5178Y leukemic cells. nih.gov Generally, di-N-oxidized quinoxaline compounds show good cytotoxic parameters. researchgate.net The cytotoxicity of these compounds is often selective for hypoxic cells, a desirable trait for anticancer agents. researchgate.netsemanticscholar.org
Table 1: Representative Cytotoxic Activity of Quinoxaline 1,4-di-N-oxide Analogues
| Compound Series | Cell Lines | Activity Noted |
| Methyl quinoxaline-7-carboxylate 1,4-di-N-oxides | NCI-60 Panel | Substitution at 3-position with electronegative group (CF3) drastically enhances cytotoxicity. nih.gov |
| Ethyl quinoxaline-7-carboxylate 1,4-di-N-oxides | NCI-60 Panel | Specific esters (E6, E7) were among the most active compounds. researchgate.netnih.gov |
| 2-alkylcarbonyl/benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides | MCF7 (breast), NCI-H460 (lung), SF-268 (CNS) | Anticancer activity depends on the substituents in the carbonyl group. nih.gov |
| 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides | Murine L-5178Y leukemic cells | Demonstrated ability to reverse multidrug resistance. nih.gov |
Reversal of Multidrug Resistance (MDR) Phenotypes (in vitro models)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. nih.govmdpi.com An important finding in the study of quinoxaline derivatives is their potential to counteract this phenomenon.
Specifically, a series of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides has been reported to reverse the MDR properties of murine L-5178Y leukemic cells. nih.gov These particular cancer cells were transfected with the human MDR1 gene, making them a relevant in vitro model for studying MDR reversal. nih.gov This suggests that analogues of this compound, particularly those with a propenoyl group at the 2-position, can interfere with the mechanisms that lead to drug resistance in cancer cells. nih.gov
General Concepts of Structure-Activity Relationships (SAR) from In Vitro Data
The in vitro biological activities of this compound and its analogues are governed by clear structure-activity relationships (SAR) derived from numerous studies. unav.edunih.govresearchgate.net
A primary determinant for both anti-inflammatory and cytotoxic activity is the quinoxaline 1,4-di-N-oxide core. unav.eduresearchgate.net The N-oxide groups are crucial, particularly for the hypoxia-selective cytotoxicity observed in many anticancer quinoxaline derivatives. nih.govresearchgate.net
For cytotoxic activity , the substituents at the C2 and C3 positions of the pyrazine (B50134) ring are paramount. nih.govresearchgate.netnih.gov
The presence of an electron-withdrawing group at C3, such as a trifluoromethyl group, significantly enhances cytotoxicity compared to an electron-donating methyl group. nih.gov
The group at C2 also plays a key role. For 2-acyl derivatives, the size and nature of the alkyl or aryl group attached to the carbonyl function can modulate potency. nih.gov
For anti-inflammatory activity , particularly lipoxygenase inhibition, the SAR is also being elucidated. While detailed SAR for LOX inhibition by this specific subclass is emerging, studies on broader quinoxaline series suggest that the substitution pattern on the benzo portion of the molecule can be modified to optimize antioxidant and anti-inflammatory effects. unav.edu
Theoretical and Computational Chemistry Approaches to 2 Acetyl 3 Methylquinoxaline 4 Oxide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules at the electronic level. These methods are used to determine stable molecular structures, predict spectroscopic characteristics, and understand electronic behavior, which is key to reactivity.
Ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are employed to study quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net DFT, particularly using hybrid functionals like B3LYP or B3PW91 combined with Pople-style basis sets such as 6-311+G(d,p) or 6-311G**, has proven effective in providing a balance between computational cost and accuracy for this class of compounds. nih.govsemanticscholar.org
These calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of information can be derived:
Molecular Geometries: Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data from X-ray crystallography where available. Studies on various quinoxaline 1,4-dioxides show good agreement between DFT-calculated geometries and experimental structures. researchgate.net
Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be computed. These are valuable for assigning experimental spectral bands to specific molecular motions. researchgate.net
Electronic Properties: Key parameters such as dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding a molecule's response to an electric field and its nonlinear optical (NLO) properties, are routinely calculated for quinoxaline N-oxides. researchgate.net
Thermodynamic Properties: On the basis of vibrational analyses, thermodynamic parameters like heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be calculated at different temperatures. semanticscholar.org
For quinoxaline 1,4-dioxide and its derivatives, DFT calculations have been used to determine HOMO-LUMO energy gaps, which are fundamental to assessing the electronic absorption properties and kinetic stability of the molecules. researchgate.netresearchgate.net
Interactive Table: Representative Quantum Chemical Parameters Calculated for Quinoxaline 1,4-Dioxide Derivatives using DFT (B3LYP/6-311++G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Quinoxaline 1,4-dioxide | -7.13 | -2.61 | 4.52 | 4.50 |
| 2,3-Dimethylquinoxaline 1,4-dioxide | -6.61 | -2.15 | 4.46 | 4.41 |
| 2,3-Dicyanoquinoxaline 1,4-dioxide | -8.41 | -4.43 | 3.98 | 2.15 |
| 2,3-Dichloroquinoxaline 1,4-dioxide | -7.65 | -3.35 | 4.30 | 2.30 |
Data is illustrative and based on findings for related quinoxaline 1,4-dioxide structures as reported in theoretical studies. researchgate.net
For molecules with rotatable bonds, such as the acetyl group in 2-Acetyl-3-methylquinoxaline 4-oxide, conformational analysis is critical for identifying the most stable three-dimensional arrangement (conformer). This analysis involves calculating the potential energy of the molecule as a function of torsion angles around specific bonds. The resulting potential energy surface (PES) reveals the global minimum energy conformer as well as other local minima and the energy barriers between them.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level.
Quinoxaline derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various biological targets. nih.govnih.gov For example, different quinoxaline derivatives have been docked into the active sites of:
Receptor Tyrosine Kinases (e.g., VEGFR-2): To investigate potential anticancer activity. tandfonline.com
Mycobacterial Enzymes (e.g., DprE1, DNA gyrase B): To explore their efficacy as antitubercular agents. nih.govmdpi.com
Adenosine Receptors (e.g., A2B): To assess their role as receptor antagonists. nih.gov
These studies analyze the binding affinity (often reported as a docking score in kcal/mol) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. tandfonline.comjaper.in Such analyses provide critical insights into the structural requirements for potent biological activity and guide the rational design of new, more effective analogs.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
QSAR and SAR are computational modeling approaches that aim to establish a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org
Numerous QSAR studies have been successfully performed on quinoxaline 1,4-di-N-oxide derivatives to understand the structural features that govern their activity against various pathogens. nih.govmdpi.com These models use molecular descriptors (e.g., steric, electronic, hydrophobic) to predict the activity of new compounds.
Key findings from SAR studies on quinoxaline N-oxides include:
The 1,4-di-N-oxide moiety is often crucial for enhancing antimycobacterial activity. frontiersin.org
Substituents at the C-2, C-3, C-6, and C-7 positions significantly modulate biological potency. Electron-withdrawing groups can enhance activity in some contexts by making the compound more susceptible to bioreduction. frontiersin.org
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. For antitubercular quinoxaline 1,4-di-N-oxides, CoMSIA models have shown high predictive ability. nih.gov
Interactive Table: Statistical Validation of a 3D-QSAR (CoMSIA) Model for Antitubercular Quinoxaline 1,4-di-N-oxides
| Parameter | Description | Value |
| q² | Cross-validated correlation coefficient | 0.665 |
| r² | Non-cross-validated correlation coefficient | 0.977 |
| F-statistic | Fisher test value | 208.761 |
| SEE | Standard Error of Estimate | 0.128 |
| N | Number of components | 5 |
Data from a representative study on quinoxaline analogs, indicating a statistically robust and predictive model. nih.gov
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of quinoxaline N-oxides is central to their chemical reactivity and biological mechanism of action. The presence of the N-oxide group(s) significantly influences the electron distribution within the heterocyclic ring system.
The N-oxide moiety is strongly electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This makes the quinoxaline ring system susceptible to nucleophilic attack and, importantly, facilitates its electrochemical reduction. researchgate.net The bioreduction of the N-oxide group, often under hypoxic (low oxygen) conditions found in solid tumors or within certain bacteria, is a key activation step for many of its biological activities. This reduction can lead to the formation of a radical anion, which can then generate reactive oxygen species (ROS) or directly damage biological macromolecules like DNA. frontiersin.orgresearchgate.net
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the LUMO—is used to predict reactivity.
LUMO: The energy and distribution of the LUMO indicate the most likely sites for nucleophilic attack or for accepting an electron. In quinoxaline N-oxides, the LUMO is typically localized over the pyrazine (B50134) ring, highlighting its electrophilic nature.
HOMO: The energy and distribution of the HOMO indicate the molecule's ability to donate electrons and identifies the most nucleophilic sites.
Understanding how charge is distributed across a molecule is essential for predicting its interaction with other molecules and its reaction mechanisms. Computational methods provide detailed pictures of this distribution.
Atomic Charge Calculations: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges to each atom in the molecule. researchgate.net These calculations quantify the electron-withdrawing effect of the N-oxide and acetyl groups and identify the most electropositive and electronegative centers.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive behavior.
Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack. In this compound, these would be centered around the N-oxide oxygen and the acetyl oxygen.
Blue regions (positive potential) indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are often found on the carbon atoms of the pyrazine ring.
These computational analyses provide a detailed, atom-level understanding of the chemical properties of this compound, complementing experimental studies and guiding the design of new molecules with tailored reactivity and function.
Future Perspectives in Chemical Research and Development of 2 Acetyl 3 Methylquinoxaline 4 Oxide
Emerging Synthetic Methodologies and Scalability
The classical method for synthesizing quinoxaline (B1680401) N-oxides, the Beirut reaction, often involves harsh conditions and extended reaction times. mdpi.comresearchgate.net To overcome these limitations and improve scalability, researchers are exploring more efficient and sustainable synthetic routes.
Emerging strategies focus on green chemistry principles, such as microwave-assisted synthesis and the use of solid supports. mdpi.comresearchgate.net These methods have been shown to significantly reduce reaction times and increase yields compared to conventional procedures. researchgate.net For instance, the use of solid supports like florisil (B1214189) and montmorillonite (B579905) K10 as catalysts in solvent-free conditions provides an inexpensive and easily accessible alternative to traditional catalysts. researchgate.net
Other novel approaches include:
Catalytic Systems: The use of catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in water or transition metals-doped carbon aerogels presents a proficient and environmentally friendly approach to quinoxaline synthesis. mdpi.comuned.es Lanthanum acetate (B1210297), La(OAc)3, has also been employed as an efficient and reusable catalyst under mild conditions. researchgate.net
Novel Reagents: A highly efficient method for the N-oxidation of quinoxalines utilizes HOF·CH3CN, an oxygen-transfer agent that works under mild conditions with short reaction times to produce N-oxides and N,N'-dioxides in excellent yields. tau.ac.il
These advancements are crucial for making 2-acetyl-3-methylquinoxaline 4-oxide and its derivatives more accessible for extensive research and potential commercial development.
Table 1: Comparison of Synthetic Methodologies for Quinoxaline N-Oxides
| Methodology | Key Advantages | Reference Findings |
|---|---|---|
| Microwave-Assisted Solvent-Free Synthesis | Reduced reaction time, increased yield, environmentally friendly. | More efficient than the conventional Beirut reaction. researchgate.net |
| Solid Support Catalysis (e.g., Florisil) | Inexpensive, readily available catalysts, simple work-up. | Solid supports demonstrate good catalytic activity in forming quinoxaline 1,4-di-N-oxide derivatives. researchgate.net |
| Transition Metal-Doped Carbon Aerogels | High activity and selectivity, sustainable alternative. | Mo-doped carbon aerogels selectively yielded quinoxaline in quantitative conversion. uned.es |
| HOF·CH3CN Oxidation | High efficiency, mild conditions, short reaction times, excellent yields. | A new, efficient route for the formation of quinoxaline N-oxides and N,N'-dioxides. tau.ac.il |
Advanced Mechanistic Elucidation of Reactivity
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is critical for its controlled chemical modification. The reactivity of quinoxaline 1,4-dioxides is generally comparable to that of other heteroaromatic N-oxides. nih.gov A key area of investigation is the role of the N-oxide groups, which are known to be essential for many of the biological activities of this class of compounds. nih.gov
Mechanistic studies have revealed that the biological action of quinoxaline 1,4-dioxides (QdNOs) is often linked to the generation of free radicals. nih.gov Electron paramagnetic resonance (EPR) has identified radical intermediates, likely carbon-centered, that are induced by QdNOs. researchgate.net This process can lead to oxidative DNA damage, which is a proposed mechanism for their antibacterial effects. researchgate.netresearchgate.net
Future research will likely focus on:
Tautomeric Forms: Investigating the assumption that reactants like benzofurozan 1-oxides react in their o-dinitroso tautomeric forms during synthesis, which influences isomer formation. uri.edu
Substituent Effects: Elucidating how the acetyl and methyl groups at the C2 and C3 positions, respectively, influence the electronic properties and reactivity of the quinoxaline ring and the N-oxide moiety.
Reaction Pathways: Mapping the detailed reaction pathways for transformations such as deoxygenation, nucleophilic substitution, and rearrangements to enable more precise synthetic control. nih.gov
Innovative Scaffold Diversification Strategies
The quinoxaline N-oxide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov Modifying the core structure of this compound is a key strategy for developing new derivatives with enhanced potency, selectivity, or novel biological activities. rsc.org
Several innovative diversification strategies are being pursued:
Modification of the Acetyl Group: The 2-acetyl group serves as a versatile chemical handle for further elaboration. nih.gov Condensation reactions with aldehydes can produce chalcone (B49325) derivatives, which can then be used to construct other heterocyclic rings like pyrazoles and thiopyrimidines. nih.gov
Ring Functionalization: Introducing substituents onto the benzene (B151609) portion of the quinoxaline ring is a common strategy. Nucleophilic substitution of halogen atoms allows for the introduction of various functional groups, including amines, which can modulate the molecule's pharmacological properties. nih.gov
Hybrid Molecule Synthesis: Fusing the quinoxaline scaffold with other biologically active heterocycles is a promising approach to creating hybrid molecules with potentially synergistic or novel modes of action. rsc.orgjohnshopkins.edu
Rearrangement Reactions: Chemical transformations like the Curtius rearrangement can be applied to quinoxaline carboxylic acid derivatives to introduce new functionalities at specific positions on the scaffold. nih.gov
These strategies allow chemists to systematically explore the structure-activity relationships (SAR) of the quinoxaline scaffold, leading to the identification of new lead compounds. rsc.org
Integration of Computational and Experimental Approaches for Rational Design
Modern drug discovery increasingly relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. researchgate.netjddhs.com This integrated approach is highly applicable to the rational design of novel derivatives of this compound.
Computational techniques play a crucial role in the early stages of design:
Molecular Docking: This method predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. It has been used to study the interaction of quinoxaline derivatives with targets like the EGFR receptor and histone deacetylases (HDACs). nih.govnih.gov
Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a target protein to identify promising candidates for synthesis and experimental testing. rsc.orgresearchgate.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to prioritize compounds with favorable pharmacokinetic profiles. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogues. researchgate.netjddhs.com
The insights gained from these computational studies guide the synthesis of a smaller, more focused set of compounds. These molecules are then evaluated through experimental in vitro and in vivo assays to validate the computational predictions, creating a feedback loop that refines the design process. researchgate.netjddhs.com This rational, multidisciplinary strategy is more efficient and cost-effective than traditional trial-and-error approaches. researchgate.net
Exploration of Novel Biological Targets through In Vitro Systems
Quinoxaline N-oxides have demonstrated a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects. nih.govnih.govnih.gov In vitro screening systems are indispensable tools for discovering new biological targets and elucidating the mechanisms of action for compounds like this compound.
Future research will leverage various in vitro platforms to explore new therapeutic applications:
Anticancer Screening: Derivatives are tested against panels of human cancer cell lines, such as those for breast (MCF7), lung (NCI-H460, A549), and liver (HepG-2) cancer, to identify potent and selective cytotoxic agents. mdpi.comnih.govnih.gov Studies also investigate effects on multidrug-resistant (MDR) cell lines to find compounds that can overcome clinical resistance. nih.gov
Antimicrobial Assays: The antimicrobial potential is evaluated by determining the minimum inhibitory concentration (MIC) against a wide range of bacterial and fungal pathogens, including drug-resistant strains. nih.govrsc.org
Enzyme Inhibition Assays: Specific enzymes that are key targets in disease can be screened directly. For example, quinoxaline derivatives have been investigated as inhibitors of protein kinases, histone deacetylases (HDACs), and viral enzymes like reverse transcriptase. nih.govnih.govresearchgate.net
Mechanism of Action Studies: In vitro systems are used to probe how these compounds exert their biological effects. This includes assays to measure the induction of reactive oxygen species (ROS), cell cycle arrest, and apoptosis (programmed cell death). researchgate.netnih.govfrontiersin.org
The use of artificial intelligence and predictive biology to analyze screening data can also help identify potential molecular targets for newly synthesized compounds, further guiding research efforts. johnshopkins.edu
Table 2: Investigated Biological Activities and In Vitro Models for Quinoxaline N-Oxides
| Biological Activity | In Vitro Model / Target | Example Finding |
|---|---|---|
| Anticancer | Human cancer cell lines (e.g., HepG-2, A549, MCF7) | Certain derivatives show potent anti-proliferative activity. mdpi.comnih.govnih.gov |
| Antibacterial | Bacterial strains (Gram-positive and Gram-negative) | High activity against various strains, including mycobacteria. nih.gov |
| Antifungal | Fungal pathogens (e.g., Rhizoctonia solani) | Some derivatives exhibit more potent activity than commercial fungicides. rsc.org |
| Enzyme Inhibition | Histone Deacetylases (HDAC1, HDAC4, HDAC6) | Designed quinoxaline derivatives show promising HDAC inhibitory activity. nih.gov |
| Antiviral | Viral enzymes (e.g., Reverse Transcriptase) | Quinoxaline scaffolds are studied for activity against various DNA and RNA viruses. researchgate.net |
Q & A
Q. How can researchers design experiments to identify and quantify degradation products under oxidative stress?
- Methodology : Expose the compound to controlled oxidative environments (e.g., HO, UV light). Use LC-HRMS/MS and isotopic labeling to trace degradation pathways. Compare fragmentation patterns with synthetic standards .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., varying melting points), verify purity via DSC, cross-check with independent synthesis batches, and consult crystallographic data for polymorphism .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational and spectroscopic tools to address complex mechanistic or structural questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
